molecular formula C19H26ClFN2O2 B5593825 9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5593825
M. Wt: 368.9 g/mol
InChI Key: JASBHPRLVPADFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are closely related to the compound , involves the preparation of compounds with significant antihypertensive activity. The synthesis process often involves the substitution at the 9 position, where different substituents can significantly affect the compound's activity. One method for constructing 3,9-diazaspiro[5.5]undecane derivatives involves intramolecular spirocyclization of 4-substituted pyridines, showcasing the versatility in synthesis approaches (Clark et al., 1983); (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of related diazaspiro compounds has been extensively studied, with crystal structure determination playing a crucial role in understanding their configuration. For instance, the synthesis and structural analysis of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione have been carried out, providing insight into the molecular structure of these compounds through X-ray single-crystal diffraction, IR, and elemental analysis (Zeng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of diazaspiro[5.5]undecane derivatives vary widely, demonstrating significant antiviral, antihypertensive, and analgesic activities. These properties are influenced by specific substitutions on the diazaspiro backbone, as shown in the synthesis and evaluation of various substituted compounds (Yang et al., 2008).

Scientific Research Applications

Antihypertensive Applications

Compounds similar to the one mentioned, specifically the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. A study found that these compounds exhibit significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade, indicating their potential use in hypertension management (Clark et al., 1983).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines, highlighting the versatility and reactivity of the spirocyclic framework (Parameswarappa & Pigge, 2011).

Chemokine-Mediated Diseases

Another application involves 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, which are proposed for treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photophysical Studies

Photophysical studies and solvatochromic analysis, including TDDFT calculations, have been conducted on diazaspiro[5.5]undecane derivatives, providing insights into their potential applications in materials science and as probes in chemical and biological systems (Aggarwal & Khurana, 2015).

Antimicrobial Activity

Explorations into spirocyclic derivatives of known antimicrobial agents, like ciprofloxacin, have been conducted to assess their efficacy against bacterial strains. This research indicates the potential for structural modification of known drugs to enhance or modify their activity profiles (Lukin et al., 2022).

properties

IUPAC Name

9-[(4-chloro-3-fluorophenyl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClFN2O2/c1-25-11-10-23-14-19(5-4-18(23)24)6-8-22(9-7-19)13-15-2-3-16(20)17(21)12-15/h2-3,12H,4-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASBHPRLVPADFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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